molecular formula C10H18N2O2 B2733299 N-(oxan-4-yl)pyrrolidine-1-carboxamide CAS No. 1328398-20-4

N-(oxan-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B2733299
CAS No.: 1328398-20-4
M. Wt: 198.266
InChI Key: RONBMLRYZSRASX-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring attached to an oxane moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with oxane derivatives under specific conditions. One common method involves the amidation of pyrrolidine with oxane-4-carboxylic acid using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(oxan-4-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-4-yl)methylpyrrolidine-2-carboxamide hydrochloride
  • Oxadiazolyl pyrrolidine carboxamides
  • N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

Uniqueness

N-(oxan-4-yl)pyrrolidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxane ring and pyrrolidine moiety allows for versatile reactivity and potential bioactivity.

Properties

IUPAC Name

N-(oxan-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(12-5-1-2-6-12)11-9-3-7-14-8-4-9/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONBMLRYZSRASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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